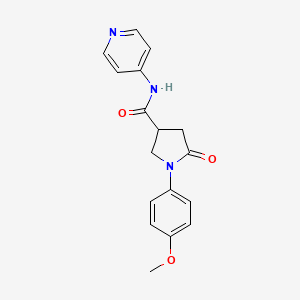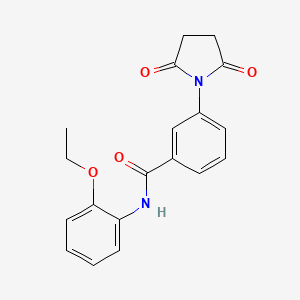![molecular formula C20H21BrN2O2 B4404494 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Übersicht
Beschreibung
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound of interest due to its potential applications in scientific research. This compound is often referred to as BMB, and it is a synthetic molecule that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the inhibition of various enzymes, including PDE10A, PDE4, and MAO-A. Inhibition of PDE10A has been linked to the treatment of schizophrenia, while inhibition of PDE4 has been linked to the treatment of depression. Inhibition of MAO-A has been linked to the treatment of Parkinson's disease. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PDE10A, PDE4, and MAO-A in a dose-dependent manner. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit the activity of these enzymes in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its high potency and selectivity for PDE10A, PDE4, and MAO-A. This allows for precise manipulation of these enzymes and the study of their mechanisms in various diseases. However, one limitation of using this compound is its potential toxicity and side effects. Therefore, careful consideration must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is the development of more potent and selective inhibitors of PDE10A, PDE4, and MAO-A. Another direction is the study of the mechanisms underlying the anxiolytic and antidepressant effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for various diseases should be explored further. Finally, the safety and toxicity of this compound should be studied in greater detail.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes, including but not limited to, phosphodiesterase 10A (PDE10A), phosphodiesterase 4 (PDE4), and monoamine oxidase A (MAO-A). Inhibition of these enzymes has been linked to various diseases, including schizophrenia, depression, and Parkinson's disease. Therefore, this compound has the potential to be used as a tool compound to study the mechanisms underlying these diseases.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-7-4-5-12-23(14)20(25)17-10-2-3-11-18(17)22-19(24)15-8-6-9-16(21)13-15/h2-3,6,8-11,13-14H,4-5,7,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODPUSNSHXPUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404519.png)